molecular formula C8H18OSn<br>(C4H9)2SnO<br>(C8H18SnO)x<br>C8H18OSn B1670442 Dibutyltin oxide CAS No. 818-08-6

Dibutyltin oxide

Cat. No. B1670442
CAS RN: 818-08-6
M. Wt: 248.94 g/mol
InChI Key: JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Description

Dibutyltin oxide, also known as DBTO, is an organotin compound with the chemical formula (C4H9)2SnO . It is a colorless solid that, when pure, is insoluble in organic solvents . It is used as a reagent and a catalyst .


Synthesis Analysis

Dibutyltin (IV) oxide can be synthesized by the reaction of (Bu)2SnO with (5-fluorouracil)-1-(CH2)nCOOH (n = 2,1) in the appropriate molar ratio of 1:1 . It can also be synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands .


Molecular Structure Analysis

The structure of diorganotin oxides like Dibutyltin oxide depends on the size of the organic groups. For smaller substituents, the materials are assumed to be polymeric with five-coordinate Sn centers and 3-coordinate oxide centers. The result is a net of interconnected four-membered Sn2O2 and eight-membered Sn4O4 rings .


Chemical Reactions Analysis

Dibutyltin (IV) oxide is commonly used as a Lewis acid catalyst in organic synthesis. It can be used for the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols .


Physical And Chemical Properties Analysis

Dibutyltin oxide is an amorphous, granular white powder that is very difficult to dissolve in organic solvents or in water . It has a strong smell, but is not corrosive and neutral in the product, so no separation is required after the reaction has ended .

Scientific Research Applications

Catalysis in Chemical Synthesis

  • DBTO acts as a selective catalyst for the synthesis of propylene carbonate from propylene glycol and carbon dioxide under supercritical conditions (Du et al., 2005).
  • It has been used for the deacetylation of steroid and diterpene esters, showcasing moderate catalysis and selectivity (Wang et al., 2007).
  • DBTO is involved in the synthesis of antitumor compounds, reacting with fluorouracil derivatives to form complexes with potential antitumor activity (Zuo et al., 2001).
  • The synthesis of organotin(IV) complexes from sulpha drugs for bactericidal applications has been reported, where DBTO plays a crucial role (Singh et al., 2000).

Polymer and Material Science

  • DBTO is utilized in the synthesis of functional heterosiloxanes, contributing to the formation of both monomeric and polymeric materials (Alikovskii et al., 2015).
  • It is instrumental in the controlled synthesis of star-shaped L-lactide polymers, demonstrating its importance in polymerization processes (Finne & Albertsson, 2002).

Miscellaneous Applications

  • Inthe field of sweetener production, DBTO has been explored for the synthesis of Suraclose monoester, a sugar substitute (Jin-lai, 2007).
  • DBTO is also used in the synthesis of methylparaben under microwave irradiation, showcasing its role in enhancing reaction efficiency (Jin-bao, 2011).

Safety And Hazards

Dibutyltin oxide is considered hazardous. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and is suspected of causing genetic defects. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Dibutyltin oxide has potential for the manno/gluco- and regioselective methylation of Konjac glucomannan . This suggests that it could have future applications in the field of organic synthesis and catalysis .

properties

IUPAC Name

dibutyl(oxo)tin
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InChI

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;
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InChI Key

JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](=O)CCCC
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Molecular Formula

C8H18OSn
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DSSTOX Substance ID

DTXSID4027315
Record name Stannane, dibutyloxo-
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Molecular Weight

248.94 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER.
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Boiling Point

161.9 °C
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Solubility

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor)
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Density

Relative density (water = 1): 1.5
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.000004
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Product Name

Dibutyltin oxide

CAS RN

818-08-6
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Melting Point

105 °C
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Synthesis routes and methods I

Procedure details

Employing the same formulation as in Example 1, dibutyltin bis-toluenesulfonate (DBTTS) was evaluated, using a solution of this catalyst in dimethylformamide. A portion of this catalyst solution was diluted with 10% water and aged at room temperature for three weeks. From the results reported in Table 2, it is seen that no apparent change in activity occurred in the aged sample. Addition of water to a stannous octoate solution, on the other hand, produces an immediate precipitate of dibutyltin oxide which is relatively inactive as a co-catalyst for urethane production.
Name
dibutyltin bis-toluenesulfonate
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Synthesis routes and methods II

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 1,075 g of 30% aqueous sodium hydroxide solution and 1,500 g of a cyclohexane solution which had been prepared by dissolving, in 750 g of cyclohexane, 750 g of di-n-butyltin dibromide containing 1.8% tri-n-butyltin bromide and 1.5% mono-n-butyltin tribromide. The above feeding was performed with stirring and heating at 70° C., to conduct hydrolysis for 45 minutes. To the resulting reaction mixture overflowed was added 3,600 g of water, and the mixture was then allowed to stand, whereby it split into three distinct phases. The specific gravities of the upper, intermediate and lower phases were 0.6, 1.1 and 1.3 respectively. The lower phase was separated out, washed with water, and then dried under reduced pressure, thereby obtaining 445 g of a white substance of di-n-butyltin oxide. Acid titration revealed that its purity was 99.8%, and the oxide had an average particle diameter of 50 μm.
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Synthesis routes and methods III

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 1,300 g of 16% aqueous sodium hydroxide solution and 5,504 g of a toluene solution which had been prepared by dissolving, in 3,592 g of toluene, 1,912 g of di-n-butyltin dichloride containing 1.5% tri-n-butyltin chloride and 1.0% mono-n-butyltin trichlorine. The above feeding was performed with stirring and heating at 75° C., to conduct hydrolysis for 60 minutes. The resulting reaction mixture overflowed was allowed to stand, thereby splitting into three distinct phases. The specific gravities of the upper, intermediate and lower phases were 00.6, 1.1 and 1.2, respectively. These three phases were separated from one another and then subjected to the same treatments as in Example 4. As a result, the lower phase gave 1,520 g of di-n-butyltin oxide having a purity of 99.8% and an average particle diameter of 80 μm; the intermediate phase gave 2.6 g of mono-n-butyltin oxide having a purity of 95.9%; and the upper phase gave 5.9 g of bis(tri-n-butyltin) oxide having a purity of 95.6%. The total yield based on the starting material was 99.2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,130
Citations
MJ Martinelli, NK Nayyar, ED Moher, UP Dhokte… - Organic …, 1999 - ACS Publications
The reaction of substituted glycols with catalytic dibutyltin oxide, stoichiometric p-toluenesulfonyl chloride, and triethylamine in CH 2 Cl 2 resulted in the complete and rapid sulfonylation …
Number of citations: 234 pubs.acs.org
ME Haque, T KIKUCHI, K YOSHIMOTO… - Chemical and …, 1985 - jstage.jst.go.jp
… hexopyranosides (Me [iL-Ara, Ph aL-Ara, Me oc-D—Xyl, Me fi-D-Xyl, Me ot-D-Glc, Me [iD-Glc, Me aD-Gal, Me fi-D-Gal, and Me ot—D-Man) was examined by using the dibutyltin oxide …
Number of citations: 66 www.jstage.jst.go.jp
A Kabir, MM Matin - Journal of the Bangladesh Chemical Society, 1994 - researchgate.net
… Of the methods used for selective acylation of carbohydrates, dibutyltin oxide was found to be … and lauroylation of benzyl α-L-rhamnopyranoside, 1 using the dibutyltin oxide method. …
Number of citations: 24 www.researchgate.net
K Kohno, JC Choi, Y Ohshima, A Yili, H Yasuda… - Journal of …, 2008 - Elsevier
… In this paper, we report the transformation of dibutyltin oxide (Bu 2 SnO) n (3) to tin methoxide 4 in nearly quantitative yield. The transformation is promoted by a dimethyl ketal and a …
Number of citations: 64 www.sciencedirect.com
Y TSUDA, M NISHIMURA, T KOBAYASHI… - Chemical and …, 1991 - jstage.jst.go.jp
Tosylation of non-protected glycopyranosides with p-toluenesulfonyl chloride in the presence of 4-dimethylaminopyridine, after activiation of the glycosides by dibutyltin oxide, gave …
Number of citations: 55 www.jstage.jst.go.jp
J Gimenez, A Michel, R Pétiaud, MF Llauro - Journal of organometallic …, 1999 - Elsevier
… The product of the reaction of primary and secondary amides with dibutyltin oxide is shown … resulting from the reaction of esters with dibutyltin oxide are shown to give a similar …
Number of citations: 12 www.sciencedirect.com
ME HAQUE, T KIKUCHI, K KANEMITSU… - Chemical and …, 1987 - jstage.jst.go.jp
… From those results, it is evident that the method using dibutyltin oxide permits regioselective … -protected glycopyranosides via regioselective thioacylation by the dibutyltin oxide method. …
Number of citations: 47 www.jstage.jst.go.jp
MW Bredenkamp, HSC Spies, MJ van der Merwe - Tetrahedron Letters, 2000 - Elsevier
… as the dibutylchlorostannyl intermediate after dibutyltin oxide-mediated bezoylation of methyl 4,6-O… and isomer was also prepared by treating the benzoylated sugar with dibutyltin oxide. …
Number of citations: 11 www.sciencedirect.com
N NAGASHIMA, M OHNo - Chemical and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
… In a previous communication,” we reported an efficient method for the monoalkylation of dimethyl L—tartrate by use of dibutyltin oxide and cesium fluoride under mild reaction conditions…
Number of citations: 86 www.jstage.jst.go.jp
DS Zuo, T Jiang, HS Guan, X Qi… - Chinese Journal of …, 2001 - Wiley Online Library
Synthesis, structure and antitumor activity of dibutyltin oxide complex with 5â•’fluorouracil … mmol) was added to the solution of dibutyltin oxide (0.498 g, 2 mmol) in toluene ( 15 d) …
Number of citations: 7 onlinelibrary.wiley.com

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